2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
CAS No.: 1228879-03-5
Cat. No.: VC4370410
Molecular Formula: C9H8ClF6N
Molecular Weight: 279.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228879-03-5 |
|---|---|
| Molecular Formula | C9H8ClF6N |
| Molecular Weight | 279.61 |
| IUPAC Name | 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H |
| Standard InChI Key | XFJJZYCPEXYDHF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound consists of a central ethanamine backbone substituted with two trifluoromethyl groups: one at the 3-position of the phenyl ring and another at the adjacent carbon of the amine group. The hydrochloride salt form enhances its stability and solubility in polar solvents. The IUPAC name, 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride, reflects this arrangement .
Key Structural Features:
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Trifluoromethyl Groups: The groups at both the phenyl ring and the ethylamine chain contribute to high electronegativity and lipophilicity, which are critical for membrane permeability in pharmaceutical applications .
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Chirality: The compound exists in enantiomeric forms, with the (R)-configuration being prominently studied for its biological activity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step processes to introduce the trifluoromethyl groups and achieve stereochemical control. A common approach, adapted from patent literature , includes:
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Amination of Prochiral Ketones:
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Chiral Resolution:
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Hydrochloride Salt Formation:
Optimization Challenges
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Yield and Purity: Reaction temperatures (60–80°C) and solvent choices (methanol, ethyl acetate) critically affect yield. For instance, excessive heat degrades the trifluoromethyl groups .
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Catalyst Selection: Raney Nickel outperforms palladium catalysts in hydrogenation steps, reducing side products .
Physical and Chemical Properties
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Appearance | White crystalline powder | |
| Melting Point | 180–185°C (decomposes) | |
| Solubility | Soluble in DMSO, methanol; insoluble in hexane | |
| Stability | Hygroscopic; store at RT under inert gas |
The compound’s of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .
Spectroscopic Data
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for calcimimetic agents like cinacalcet, which modulates calcium-sensing receptors to treat hyperparathyroidism . Its trifluoromethyl groups enhance metabolic stability and receptor binding affinity compared to non-fluorinated analogs.
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Effects: The groups increase the amine’s , promoting protonation at physiological pH and enhancing ionic interactions with biological targets .
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Stereoselectivity: The (R)-enantiomer exhibits 10-fold higher activity than the (S)-form in receptor binding assays .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE | |
| H315 (Causes skin irritation) | Wear gloves and lab coat |
Environmental Impact
No ecotoxicity data are available, but fluorinated compounds generally exhibit environmental persistence. Proper disposal via incineration is recommended .
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